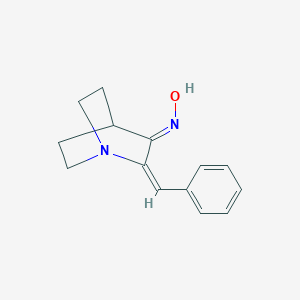

2-Benzylidenequinuclidin-3-one oxime

Description

Structure

3D Structure

Properties

CAS No. |

78121-26-3 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29g/mol |

IUPAC Name |

(NE)-N-[(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C14H16N2O/c17-15-14-12-6-8-16(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2/b13-10+,15-14+ |

InChI Key |

HRIJKLAHYFFWJZ-HFEXRDJISA-N |

SMILES |

C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |

Isomeric SMILES |

C1CN\2CCC1/C(=N\O)/C2=C\C3=CC=CC=C3 |

Canonical SMILES |

C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzylidenequinuclidin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Benzylidenequinuclidin-3-one oxime. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines the available information with data from structurally related compounds and general chemical principles to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

This compound is a derivative of the quinuclidine bicyclic ring system. It is characterized by the presence of a benzylidene group at the 2-position and an oxime functional group at the 3-position. The molecule can exist as different stereoisomers, primarily the (E) and (Z) isomers at both the benzylidene and the oxime double bonds.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₁₆N₂O | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| IUPAC Name | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine | [1] |

| CAS Number | 78121-28-5 ((E)-isomer) | |

| Physical State | Solid (predicted) | Based on related compounds. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water (predicted) | The oxime group can be hydrophilic, but the overall structure is largely hydrophobic.[2] |

| pKa | Not available |

Synthesis and Chemical Reactivity

The synthesis of this compound is generally achieved through a three-step process starting from 3-quinuclidinone.

General Synthetic Pathway

The overall synthetic workflow is illustrated below.

References

An In-Depth Technical Guide to 2-Benzylidenequinuclidin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bridged bicyclic amine that is a common motif in a variety of biologically active compounds and natural products. The presence of the oxime functional group, coupled with the α,β-unsaturated ketone system of the benzylidene moiety, imparts unique chemical properties and potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, with a focus on its role as a potential muscarinic receptor agonist.

Chemical Identification and Properties

This compound exists as two geometric isomers, (E) and (Z), with respect to the C=N oxime bond. Furthermore, the exocyclic C=C bond of the benzylidene group also introduces the possibility of (E) and (Z) isomerism.

| Identifier | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine |

| CAS Number | 78121-28-5[1] | Not available |

| Molecular Formula | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol | 228.29 g/mol [2] |

| IUPAC Name | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine[2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from quinuclidin-3-one.

Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one (CAS: 24123-89-5)

The precursor, 2-Benzylidenequinuclidin-3-one, is synthesized via a condensation reaction between quinuclidin-3-one and benzaldehyde.

Experimental Protocol:

A detailed protocol for a similar condensation reaction to form a substituted benzylidenequinuclidinone is described in the literature. A general procedure would involve:

-

Dissolving quinuclidin-3-one in a suitable solvent, such as ethanol or methanol.

-

Adding an equimolar amount of benzaldehyde to the solution.

-

Adding a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction.

-

Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Synthesis of this compound

The oxime is formed by the reaction of 2-Benzylidenequinuclidin-3-one with hydroxylamine hydrochloride. The stereochemical outcome of the reaction (E or Z isomer) can be influenced by the reaction conditions.

Experimental Protocol:

A general procedure for the oximation of a ketone is as follows:

-

Dissolve 2-Benzylidenequinuclidin-3-one in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add an excess of hydroxylamine hydrochloride and a base, such as sodium hydroxide, sodium acetate, or an organic base like pyridine.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration.

-

The crude product can be purified by recrystallization to yield the desired oxime isomer.

Characterization Data:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the isomeric purity. The chemical shifts of the protons and carbons in the quinuclidine ring and the benzylidene moiety would be characteristic.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the C=N of the oxime, the O-H of the oxime, the C=C of the benzylidene group, and the C=O of any remaining starting material. The N-O stretching vibration typically appears in the 930-960 cm⁻¹ region, while the O-H stretch is observed as a broad band around 3100-3300 cm⁻¹.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Potential Applications

Oximes, in general, are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, quinuclidinone derivatives and their oximes have been investigated for their activity as muscarinic receptor agonists.

Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5). Agonists of these receptors have therapeutic potential for treating conditions such as Alzheimer's disease, schizophrenia, and glaucoma.

Several studies have shown that quinuclidinone-based oximes can act as muscarinic agonists. The rigid structure of the quinuclidine scaffold is thought to provide a suitable framework for interaction with the receptor binding site.

Signaling Pathway for M1 Muscarinic Receptor Activation:

Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocol for Assessing Muscarinic Agonist Activity:

A common method to assess the activity of potential muscarinic agonists is through a radioligand binding assay followed by a functional assay.

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of the test compound for a specific muscarinic receptor subtype.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor.

-

Procedure:

-

Prepare cell membranes expressing the desired muscarinic receptor subtype (e.g., M1).

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

-

2. Functional Assay (Calcium Mobilization):

-

Objective: To determine if the binding of the test compound to the receptor leads to a cellular response (i.e., if it is an agonist).

-

Principle: For Gq-coupled receptors like M1, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Culture cells expressing the muscarinic receptor of interest.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add the test compound at various concentrations to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

An increase in fluorescence indicates an increase in intracellular calcium, confirming agonist activity. The dose-response curve can be used to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Experimental Workflow:

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting muscarinic acetylcholine receptors. This technical guide has provided an overview of its synthesis, characterization, and the experimental protocols used to evaluate its potential biological activity. Further research is warranted to fully elucidate the structure-activity relationships of its isomers and to explore its therapeutic potential in greater detail. The methodologies and pathways described herein provide a solid foundation for researchers and drug development professionals to advance the study of this and related compounds.

References

An In-depth Technical Guide to the Molecular Structure of 2-Benzylidenequinuclidin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bridged bicyclic amine that is a common motif in biologically active compounds. The introduction of the benzylidene and oxime functionalities presents opportunities for diverse chemical modifications and potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its isomeric forms, and outlines a general synthetic pathway. Due to the limited availability of direct experimental data for this specific molecule, structural characteristics are discussed in the context of related, structurally elucidated compounds. This document aims to serve as a foundational resource for researchers interested in the chemical and pharmacological exploration of this compound class.

Molecular Structure and Isomerism

The molecular formula for this compound is C₁₄H₁₆N₂O, with a molecular weight of approximately 228.29 g/mol .[1] The structure is characterized by a rigid quinuclidine core, a benzylidene group attached at the 2-position, and an oxime functional group at the 3-position.

A key feature of this molecule is the potential for stereoisomerism at two centers: the carbon-carbon double bond of the benzylidene group and the carbon-nitrogen double bond of the oxime group. This gives rise to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). The notation refers to the configuration around the C=C bond (benzylidene) and the C=N bond (oxime), respectively.

The existence of these isomers is confirmed by the assignment of a specific CAS number (78121-28-5) to (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime . The IUPAC name for the (Z,Z) isomer is (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| IUPAC Name ((Z,Z)-isomer) | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine | [1] |

| CAS Number ((E,Z)-isomer) | 78121-28-5 |

Synthesis

The synthesis of this compound is a two-step process starting from quinuclidin-3-one.

Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one (the Precursor Ketone)

The precursor, 2-benzylidenequinuclidin-3-one, is synthesized via an aldol condensation reaction between quinuclidin-3-one and benzaldehyde. This reaction is typically carried out under basic conditions.

Step 2: Oximation of 2-Benzylidenequinuclidin-3-one

The ketone is then converted to the oxime by reaction with hydroxylamine hydrochloride in the presence of a base.[1] The specific isomer or mixture of isomers obtained would depend on the reaction conditions.

Below is a generalized experimental protocol based on standard organic chemistry procedures for the synthesis of related compounds.

Experimental Protocol: Synthesis of 2-Benzylidenequinuclidin-3-one

Materials:

-

Quinuclidin-3-one hydrochloride

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

A solution of quinuclidin-3-one hydrochloride in water is treated with a solution of sodium hydroxide to liberate the free base.

-

A solution of benzaldehyde in ethanol is then added to the reaction mixture with stirring.

-

The mixture is heated under reflux for a specified period (e.g., 3 hours, as in a similar synthesis).[4]

-

Upon completion, the reaction is worked up through standard procedures, which may include cooling, filtration, and recrystallization to yield 2-benzylidenequinuclidin-3-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Benzylidenequinuclidin-3-one

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, pyridine)

-

A suitable solvent (e.g., ethanol)

Procedure:

-

2-Benzylidenequinuclidin-3-one is dissolved in a suitable solvent, such as ethanol.

-

Hydroxylamine hydrochloride and a base are added to the solution.

-

The reaction mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques like TLC).

-

The product is then isolated and purified, for example, by crystallization, to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the quinuclidine core is a well-established pharmacophore. Quinuclidine derivatives are known to interact with various receptors, particularly muscarinic acetylcholine receptors.[5][6] The introduction of an oxime moiety can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

The mechanism of action for such compounds can be diverse. The oxime group, with its ability to form hydrogen bonds, and the benzylidene group's potential for π-π stacking, can facilitate interactions with biological macromolecules like enzymes and receptors, thereby modulating their activity.[1] For instance, some quinuclidinone oxime derivatives have been investigated for their activity as muscarinic M3 receptor agonists.[6]

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug development, combining the rigid quinuclidine core with the versatile benzylidene and oxime functionalities. The existence of multiple stereoisomers offers a rich landscape for structure-activity relationship studies. While detailed experimental data on the specific molecular structure and biological activity of this compound are currently limited, this guide provides a framework based on established chemical principles and data from analogous structures. Further research, including detailed synthesis, purification of individual isomers, and comprehensive spectroscopic and crystallographic analysis, is warranted to fully elucidate the structural and biological properties of this promising molecule. Such studies will be crucial for unlocking its potential in the development of novel therapeutics.

References

- 1. (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine | Benchchem [benchchem.com]

- 2. (2Z,3E)-2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime | C23H22ClN3O | CID 71580904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xray.uky.edu [xray.uky.edu]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Benzylidenequinuclidin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bicyclic amine structure known for its rigid conformation. This rigidity makes it a valuable framework in medicinal chemistry for designing compounds with specific spatial arrangements of functional groups. The presence of the oxime and benzylidene moieties suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential pharmacological applications based on available scientific literature.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine [1]. Its chemical structure is characterized by a quinuclidine core with a benzylidene group at the 2-position and an oxime functional group at the 3-position.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a three-step process starting from quinuclidin-3-one[1].

-

Formation of Quinuclidin-3-one: The quinuclidine core can be synthesized via the cyclization of appropriate precursors.

-

Aldol Condensation: Quinuclidin-3-one is then reacted with benzaldehyde in the presence of a base to form 2-benzylidenequinuclidin-3-one. This reaction is a classic aldol condensation, often yielding the product in high yields, sometimes exceeding 90%[2].

-

Oximation: The final step involves the reaction of the 2-benzylidenequinuclidin-3-one intermediate with hydroxylamine hydrochloride, typically in the presence of a base, to yield the desired oxime product[1].

The oxime group can exist as two stereoisomers, (E) and (Z), and the exocyclic double bond of the benzylidene group also introduces the possibility of (E) and (Z) isomerism. The specific isomer obtained can be influenced by the reaction conditions.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely available in the public domain, the following table summarizes its key identifiers and expected properties based on its structure.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol [1] |

| IUPAC Name | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine[1] |

| InChI Key | HRIJKLAHYFFWJZ-UWBCJZLBSA-N[1] |

| Canonical SMILES | C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3[1] |

| CAS Registry Number | 78121-28-5 |

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, the activities of related quinuclidinone oximes and other oxime-containing compounds suggest several potential therapeutic applications.

Muscarinic Receptor Agonism

Quinuclidine derivatives are well-known for their interaction with muscarinic acetylcholine receptors. A series of quinuclidinone O-alkynyloximes have been synthesized and shown to possess muscarinic agonist activity[3]. These compounds were found to attenuate scopolamine-induced memory impairment in mice, suggesting potential applications in treating cognitive deficits[3]. Given the structural similarities, this compound may also exhibit activity at muscarinic receptors.

Acetylcholinesterase Reactivation

The oxime functional group is a key pharmacophore in acetylcholinesterase (AChE) reactivators, which are used as antidotes for organophosphate nerve agent poisoning. Oximes can reactivate the phosphorylated, and thereby inhibited, AChE. Several quinuclidinium oximes have been synthesized and evaluated for their potential as antidotes for organophosphate poisoning[4].

Anti-inflammatory and Anticancer Activities

Oximes, in general, are a class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties. For instance, some oxime derivatives have been shown to inhibit kinases involved in cell cycle regulation and tumor growth. The modification of carbonyl compounds into oximes has, in some cases, led to an increase in their biological activity.

The following table summarizes the observed biological activities of related quinuclidinone oxime derivatives.

| Compound Class | Biological Activity | Potential Application |

| Quinuclidinone O-alkynyloximes | Muscarinic agonist activity[3] | Treatment of cognitive disorders[3] |

| Quinuclidinium oximes | Acetylcholinesterase reactivation[4] | Antidote for organophosphate poisoning[4] |

Signaling Pathway

Based on the reported muscarinic agonist activity of related quinuclidinone oximes, a plausible signaling pathway for this compound would involve the activation of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades. For example, the activation of the M1 muscarinic receptor, which is coupled to a Gq protein, leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately leading to a cellular response.

Caption: Plausible M1 muscarinic receptor signaling pathway activated by this compound.

Experimental Protocols

General Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on standard organic chemistry procedures for similar compounds.

Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one

-

To a solution of quinuclidin-3-one (1 equivalent) in a suitable solvent such as ethanol, add benzaldehyde (1.1 equivalents).

-

Add a catalytic amount of a base, for example, sodium hydroxide or potassium hydroxide.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-benzylidenequinuclidin-3-one.

Step 2: Synthesis of this compound

-

Dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude oxime by recrystallization or column chromatography.

Characterization: The final product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a synthetically accessible molecule with potential for a range of biological activities, drawing from the properties of both the quinuclidine scaffold and the oxime functional group. While specific research on this particular compound is limited, the known pharmacology of related derivatives suggests that it may be a valuable lead compound for the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and as an antidote for organophosphate poisoning. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine | Benchchem [benchchem.com]

- 2. 2-Benzhydrylquinuclidin-3-one | 32531-66-1 | Benchchem [benchchem.com]

- 3. Quinuclidinone O-Alkynyloximes with muscarinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Benzylidenequinuclidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenequinuclidin-3-one from 3-quinuclidinone. The core of this transformation lies in the Claisen-Schmidt condensation, a robust and high-yielding reaction. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the reaction pathway and experimental workflow for clarity and reproducibility.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of 2-benzylidenequinuclidin-3-one is achieved through a base-catalyzed aldol condensation reaction between 3-quinuclidinone and benzaldehyde, a specific variation known as the Claisen-Schmidt condensation.[1][2] In this reaction, an enolate is formed from 3-quinuclidinone upon treatment with a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol addition product readily occurs to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenequinuclidin-3-one. A patent suggests that this method can produce yields of over 90%.[3]

Experimental Protocol

This protocol is adapted from established procedures for the Claisen-Schmidt condensation of 3-quinuclidinone and its derivatives.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Quinuclidinone Hydrochloride | C₇H₁₁NO·HCl | 161.63 |

| Benzaldehyde | C₇H₆O | 106.12 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Ethanol (95%) | C₂H₅OH | 46.07 |

| Deionized Water | H₂O | 18.02 |

2.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (250 mL)

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

2.3. Reaction Procedure

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3-quinuclidinone hydrochloride (e.g., 5.0 g, 30.9 mmol) in 30 mL of 95% ethanol. To this solution, add benzaldehyde (e.g., 3.3 g, 31.1 mmol, 1.0 equiv.).

-

Initiation of the Reaction: While stirring the mixture, slowly add a solution of sodium hydroxide (e.g., 2.5 g, 62.5 mmol in 5 mL of water).

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for a period of 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-benzylidenequinuclidin-3-one should form. Cool the mixture further in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from ethanol to yield a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield |

| 3-Quinuclidinone Hydrochloride | C₇H₁₁NO·HCl | 161.63 | >300 | White crystalline solid | - |

| 2-Benzylidenequinuclidin-3-one | C₁₄H₁₅NO | 213.28 | 130 | Crystalline solid | >90%[3] |

3.1. Spectroscopic Data

Table of Representative Spectroscopic Data for a 2-Benzylidenequinuclidin-3-one Analogue

| Data Type | Description |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.80 (q, J = 1.5 Hz, 1H), 7.53 (d, J = 8.4 Hz, 1H), 7.29 (t, J = 8.1 Hz, 1H), 6.98 (s, 1H), 6.91 (dd, J = 8.25 and 2.7 Hz, 1H), 3.83 (s, 3H), 3.22-3.12 (m, 2H), 3.06-2.95 (m, 2H), 2.63 (p, J = 3 Hz, 1H), 2.03 (td, J = 7.95 and 2.7 Hz, 4H). |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 206.4, 159.4, 145.0, 135.3, 129.4, 125.1, 125.1, 117.2, 115.5, 55.5, 47.7, 40.5, 26.2. |

| IR | The NIST WebBook provides an IR spectrum for 2-benzylidene-3-quinuclidinone, which can be used for comparison.[4] |

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the Claisen-Schmidt condensation pathway for the synthesis of 2-benzylidenequinuclidin-3-one.

Caption: Claisen-Schmidt condensation pathway.

4.2. Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for synthesis.

Safety Considerations

-

Handle sodium hydroxide with care as it is corrosive.

-

Benzaldehyde is a mild irritant.

-

Ethanol is flammable.

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a detailed and technically sound protocol for the synthesis of 2-benzylidenequinuclidin-3-one, a valuable intermediate in medicinal chemistry and drug development. The high-yielding nature of the Claisen-Schmidt condensation makes this a practical and efficient synthetic route.

References

Spectroscopic and Spectrometric Analysis of 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Benzylidenequinuclidin-3-one oxime. This compound, a derivative of quinuclidinone, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinuclidine scaffold. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further development in drug discovery pipelines.

Introduction

This compound is an organic compound featuring a rigid bicyclic quinuclidine core, an exocyclic benzylidene group, and an oxime functional group. The presence of the α,β-unsaturated oxime moiety introduces structural complexity and potential for stereoisomerism, which can significantly influence its biological activity. This guide details the key spectroscopic signatures that enable the unambiguous identification and structural elucidation of this molecule.

Experimental Protocols

General Synthesis of Oximes from Ketones:

A common procedure involves reacting the parent ketone, 2-Benzylidenequinuclidin-3-one, with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated HCl.[2][3]

-

Reactants: 2-Benzylidenequinuclidin-3-one, Hydroxylamine hydrochloride, and a base (e.g., sodium acetate, pyridine, or hexamine).

-

Solvent: Typically ethanol or a mixture of ethanol and water.

-

Procedure: The ketone is dissolved in the solvent, followed by the addition of hydroxylamine hydrochloride and the base. The mixture is then stirred, often with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Infrared Spectroscopy (IR):

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Ionization Method: Electron ionization (EI) is a common technique for the analysis of such organic molecules, typically performed at 70 eV.

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer, is used to separate and detect the resulting ions.

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Infrared (IR) Spectroscopy Data

Due to the lack of a publicly available IR spectrum for this compound, the following table presents the expected characteristic absorption bands based on the known frequencies for similar α,β-unsaturated oximes.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (oxime) | 3150 - 3450 | Broad absorption due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the benzylidene group. |

| C-H (aliphatic) | 2850 - 2980 | Stretching vibrations of the quinuclidine ring. |

| C=N (oxime) | 1620 - 1680 | This band can be influenced by conjugation. |

| C=C (alkene) | 1600 - 1650 | Conjugated with the C=N bond and the aromatic ring. |

| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations of the benzylidene group. |

| N-O (oxime) | 930 - 960 | Stretching vibration. |

| C-H (out-of-plane) | 690 - 900 | Bending vibrations of the aromatic ring, indicative of the substitution pattern. |

Mass Spectrometry Data

Specific mass spectrometry data for this compound is not available in the reviewed literature. However, based on the fragmentation patterns of structurally similar compounds, such as 2-benzylidenecyclohexanone oximes, key fragmentation pathways can be predicted. The molecular ion (M⁺) is expected, and major fragments would likely arise from the loss of small, stable molecules or radicals.

Predicted Fragmentation Pathways:

-

Loss of a hydroxyl radical (-•OH): A common fragmentation for oximes, leading to an [M-17]⁺ ion.

-

Loss of water (-H₂O): This can occur, particularly if a suitable hydrogen is available for rearrangement, resulting in an [M-18]⁺ ion.

-

α-Cleavage: Cleavage of bonds adjacent to the C=N group.

-

McLafferty Rearrangement: While less common in this specific structure due to the rigid bicyclic system, it is a characteristic fragmentation for some oximes.[4][5]

-

Loss of the benzylidene group: Fragmentation leading to ions corresponding to the quinuclidinone oxime core or the benzylidene fragment.

The following diagram illustrates a plausible fragmentation pathway for this compound.

Predicted Mass Spectrometry Peaks:

| m/z | Proposed Fragment | Notes |

| 228 | [C₁₄H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [C₁₄H₁₅N₂]⁺ | [M-OH]⁺ |

| 210 | [C₁₄H₁₄N₂]⁺˙ | [M-H₂O]⁺˙ |

| 151 | [C₇H₁₁N₂O]⁺ | Quinuclidinone oxime fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific stereochemistry of the oxime.

Conclusion

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful toolkit for the structural characterization of this compound. While specific experimental data for this exact molecule is sparse in the public domain, analysis of its functional groups and comparison with structurally related compounds allow for a reliable prediction of its key spectroscopic features. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel quinuclidine-based compounds for therapeutic applications. Further experimental work is encouraged to confirm and expand upon the predictive data provided herein.

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. louisville.edu [louisville.edu]

Stereoisomerism in 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide for Drug Development Professionals

An In-Depth Examination of Synthesis, Stereochemistry, and Characterization

For Researchers, Scientists, and Drug Development Professionals

While comprehensive experimental data on the stereoisomerism of 2-benzylidenequinuclidin-3-one oxime is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and general principles of stereochemistry to provide a robust framework for researchers. This document outlines the probable synthetic pathways, expected stereoisomeric forms, and key analytical techniques for the characterization of these isomers.

Introduction to Stereoisomerism in this compound

The molecule this compound possesses two primary sources of stereoisomerism: the carbon-carbon double bond of the benzylidene group and the carbon-nitrogen double bond of the oxime functionality. This results in the potential for multiple stereoisomers, primarily the (E) and (Z) isomers at both double bonds. The quinuclidine ring, being a bridged bicyclic system, also has inherent stereochemical features that influence the overall shape and properties of the molecule.

The stereochemistry of the benzylidene C=C double bond is typically established during its synthesis, often resulting in the thermodynamically more stable (Z)-isomer for related 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ones. The subsequent formation of the oxime introduces a second level of isomerism around the C=N bond, leading to (E)- and (Z)-oxime isomers. The relative orientation of the hydroxyl group of the oxime to the quinuclidine ring defines these isomers and significantly impacts their physicochemical properties, including their interaction with biological targets.

A specific isomer, (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime, is identified by the CAS number 78121-28-5, indicating that the (Z) configuration of the benzylidene group and the (E) configuration of the oxime is a known chemical entity.

Synthesis and Isomer Formation

The synthesis of this compound would logically proceed in two main steps: the synthesis of the precursor ketone, 2-benzylidenequinuclidin-3-one, followed by its oximation.

Synthesis of 2-Benzylidenequinuclidin-3-one (Precursor)

The precursor ketone is typically synthesized via a condensation reaction between 3-quinuclidinone and benzaldehyde.

Experimental Protocol: Synthesis of (Z)-2-Benzylidenequinuclidin-3-one

This protocol is based on general procedures for the synthesis of similar α,β-unsaturated ketones.

-

Materials: 3-Quinuclidinone hydrochloride, benzaldehyde, a suitable base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 3-quinuclidinone hydrochloride in the chosen alcohol solvent.

-

Add a solution of the base to neutralize the hydrochloride and generate the free base of 3-quinuclidinone in situ.

-

Add benzaldehyde to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction after removal of the solvent.

-

Purify the crude product by recrystallization to obtain (Z)-2-benzylidenequinuclidin-3-one. The (Z)-isomer is often the major product due to thermodynamic stability.

-

Synthesis of this compound

The oximation of the precursor ketone will likely yield a mixture of (E) and (Z) isomers.

Experimental Protocol: Oximation of 2-Benzylidenequinuclidin-3-one

-

Materials: 2-Benzylidenequinuclidin-3-one, hydroxylamine hydrochloride, a base (e.g., sodium acetate, sodium hydroxide, or pyridine), and a solvent (e.g., ethanol or a mixture of ethanol and water).

-

Procedure:

-

Dissolve 2-benzylidenequinuclidin-3-one in the chosen solvent.

-

Add hydroxylamine hydrochloride and the base to the solution. The base is necessary to liberate free hydroxylamine.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Isolate the crude product, which is expected to be a mixture of (E) and (Z) isomers, by extraction or filtration.

-

The separation of the (E) and (Z) isomers can be challenging and may require chromatographic techniques such as column chromatography or preparative HPLC.[1]

-

Stereoisomer Characterization

The unambiguous determination of the stereochemistry of the oxime isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between (E) and (Z) oxime isomers. The chemical shifts of protons and carbons near the C=N-OH group are particularly sensitive to the stereochemistry.

-

¹H NMR: The proton of the oxime hydroxyl group (-NOH) often exhibits different chemical shifts for the (E) and (Z) isomers.[2] Furthermore, protons on the quinuclidine ring and the benzylidene group will experience different anisotropic effects from the oxime's hydroxyl group and lone pair, leading to distinct chemical shifts and coupling constants for each isomer.

-

¹³C NMR: The chemical shift of the carbon atom of the C=N bond (C3 in the quinuclidine ring) is typically different for the two isomers. Carbons of the benzylidene moiety and the quinuclidine ring will also show stereochemistry-dependent chemical shifts.

-

2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of the oxime hydroxyl proton to other protons in the molecule, providing definitive evidence for the (E) or (Z) configuration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for E/Z Oxime Isomers of Related Compounds

Since specific data for the title compound is unavailable, the following table provides representative chemical shift differences observed for (E) and (Z) isomers of other cyclic ketoximes. Researchers can expect similar trends for this compound.

| Nucleus | Expected Chemical Shift Range (ppm) for (E)-Isomer | Expected Chemical Shift Range (ppm) for (Z)-Isomer | Key Differentiating Feature |

| ¹H | |||

| N-OH | 10.0 - 12.0 | 9.5 - 11.5 | The chemical shift of the oxime proton can vary significantly between isomers.[2] |

| H (vinyl) | 6.5 - 7.5 | 6.8 - 7.8 | The vinyl proton of the benzylidene group will be influenced by the oxime geometry. |

| ¹³C | |||

| C =NOH | 150 - 160 | 155 - 165 | The carbon of the oxime group is a key indicator of stereochemistry. |

| C (vinyl) | 120 - 130 | 125 - 135 | The vinyl carbon chemical shift is also sensitive to the isomeric form. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise configuration of both the benzylidene and oxime double bonds, as well as bond lengths and angles. For many oximes, the (E)-isomer is found to be more stable in the crystalline state due to favorable intermolecular interactions such as hydrogen bonding.[2]

Table 2: Representative Crystallographic Data for Related Oxime Structures

This table presents typical bond lengths and angles for the oxime group from crystallographic studies of related compounds.

| Parameter | Typical Value |

| C=N bond length | 1.27 - 1.30 Å |

| N-O bond length | 1.36 - 1.41 Å |

| C=N-O bond angle | 110 - 115° |

Visualizing the Stereoisomers and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key structures and relationships discussed in this guide.

Figure 1: Proposed synthetic workflow for this compound.

Figure 2: General representation of (E) and (Z) isomers of a generic 2-substituted-quinuclidin-3-one oxime.

Note: As specific structural images for the title compound are not available, placeholder images for a generic representation are used in the DOT script above. In a real-world scenario, these would be replaced with the actual chemical structures.

Conclusion

The stereoisomerism of this compound presents a critical consideration for its development as a potential therapeutic agent. While specific experimental data for this compound remains elusive in the broader scientific literature, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. Researchers are encouraged to utilize the outlined synthetic and analytical methodologies to synthesize, separate, and unambiguously characterize the (E) and (Z) isomers. A thorough understanding of the stereochemical properties of this molecule is paramount for elucidating its structure-activity relationship and advancing its potential in drug discovery and development.

References

- 1. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]

- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-Isomerism of 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of the (E/Z)-isomers of 2-benzylidenequinuclidin-3-one oxime. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Quinuclidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. The introduction of an oxime functionality to the 2-benzylidenequinuclidin-3-one scaffold introduces the possibility of geometric isomerism, leading to (E)- and (Z)-diastereomers. The stereochemistry of the oxime's C=N double bond can play a crucial role in the biological activity and pharmacokinetic properties of the molecule. This guide details the synthetic protocols, data on stereoisomer characterization, and potential biological significance of these isomers.

Synthesis and Isomerization

The synthesis of this compound involves a two-step process starting from 3-quinuclidinone. The initial step is an aldol condensation to form the α,β-unsaturated ketone, 2-benzylidenequinuclidin-3-one. This intermediate is then reacted with hydroxylamine to yield a mixture of (E)- and (Z)-oxime isomers.

Synthesis of 2-Benzylidenequinuclidin-3-one

The precursor, 2-benzylidenequinuclidin-3-one, is synthesized via an aldol condensation reaction between 3-quinuclidinone and benzaldehyde. This reaction is typically base-catalyzed, with high yields reported.[1]

Oximation of 2-Benzylidenequinuclidin-3-one

The formation of the oxime is achieved by reacting the α,β-unsaturated ketone with hydroxylamine.[2][3] The reaction generally produces a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and pH.

Experimental Protocol: Synthesis of this compound (General Procedure)

A general procedure for the synthesis of α,β-unsaturated ketoximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.[4]

-

To a solution of 2-benzylidenequinuclidin-3-one (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine), add hydroxylamine hydrochloride (1.2-1.5 eq).

-

If necessary, add a base (e.g., sodium hydroxide, pyridine) to neutralize the hydrochloride.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a period of time (e.g., 2-24 hours).

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography.

(E/Z)-Isomerism and Stereochemistry

The presence of the C=N double bond in the oxime functionality results in two geometric isomers, designated as (E) and (Z). The configuration is assigned based on the Cahn-Ingold-Prelog priority rules, considering the substituents on the nitrogen and the C2 carbon of the quinuclidine ring. The relative stability of the (E) and (Z) isomers can be influenced by steric and electronic factors. It has been observed in other oxime systems that one isomer may be thermodynamically more stable and can be favored under equilibrium conditions.[5]

Spectroscopic Characterization

The (E) and (Z) isomers of this compound can be distinguished and characterized using various spectroscopic techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the differentiation of (E) and (Z) oxime isomers. The chemical shifts of protons and carbons near the C=N bond are particularly sensitive to the stereochemistry. In α,β-unsaturated oximes, the chemical shift of the vinylic proton can be indicative of the isomer. For instance, in related systems, the proton on the α-carbon often shows a different chemical shift depending on its proximity to the hydroxyl group of the oxime.[6] 2D NMR techniques such as NOESY can be employed to establish through-space correlations, which can definitively determine the stereochemistry.[7]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for (E/Z)-Isomers (Note: These are predicted values based on analogous compounds and may vary.)

| Proton | (E)-Isomer | (Z)-Isomer |

| =CH-Ph | 7.2 - 7.5 | 7.2 - 7.5 |

| N-OH | 10.0 - 11.0 | 9.5 - 10.5 |

| Quinuclidine H | 1.5 - 3.5 | 1.5 - 3.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for (E/Z)-Isomers (Note: These are predicted values based on analogous compounds and may vary.)

| Carbon | (E)-Isomer | (Z)-Isomer |

| C=N | 155 - 160 | 150 - 155 |

| C=O | Not Applicable | Not Applicable |

| =CH-Ph | 130 - 135 | 130 - 135 |

| C-Ph (ipso) | 135 - 140 | 135 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Oximes typically show characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Oximes (Reference data from general oxime literature)[2]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3600 |

| C=N stretch | 1665 |

| N-O stretch | 945 |

Potential Biological Activity

While the specific biological activity of this compound has not been extensively reported, related quinuclidinone derivatives have shown a range of biological effects. For example, some quinuclidinone oximes exhibit muscarinic M3 receptor activity.[8] Additionally, compounds containing the α,β-unsaturated ketone moiety, similar to the precursor, have demonstrated antibacterial properties.[9] The (E/Z) isomerism of the oxime could significantly impact the binding affinity to biological targets and, consequently, the overall pharmacological profile.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the (E/Z)-isomers of this compound.

Caption: Synthetic and analytical workflow for this compound isomers.

Conclusion

The (E/Z)-isomerism of this compound presents an interesting area for chemical and pharmacological research. The synthesis from readily available starting materials allows for the generation of a mixture of stereoisomers. The distinct spectroscopic signatures of the (E) and (Z) isomers should permit their unambiguous characterization. Further investigation into the separation of these isomers and the evaluation of their individual biological activities is warranted to fully understand the structure-activity relationships within this chemical scaffold.

References

- 1. 2-Benzhydrylquinuclidin-3-one | 32531-66-1 | Benchchem [benchchem.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on 2-Benzylidenequinuclidin-3-one Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Benzylidenequinuclidin-3-one oxime. While a dedicated, in-depth experimental and computational study on this specific molecule is not extensively available in public literature, this document synthesizes established methodologies for the theoretical analysis of related oxime and quinuclidinone derivatives. The guide outlines common computational methods, expected quantitative data, and plausible experimental protocols for synthesis and characterization, serving as a valuable resource for researchers interested in the molecular modeling and drug development potential of this compound class.

Introduction

Quinuclidine derivatives are of significant interest in medicinal chemistry due to their rigid bicyclic structure, which can impart high affinity and selectivity for various biological targets. The introduction of a benzylidene group and an oxime functional group to the quinuclidin-3-one core presents a molecule with potential applications in areas such as acetylcholinesterase (AChE) reactivation and as a building block for more complex therapeutic agents.[1][2] Oximes, in general, are recognized for their roles as nucleophilic reactivators of organophosphate-inhibited AChE and have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in understanding the structural, electronic, and spectroscopic properties of molecules, thereby guiding synthetic efforts and elucidating mechanisms of action.[2][5] This guide details the application of these computational methods to this compound, providing a framework for its in-silico investigation.

Computational Methodology

The theoretical investigation of this compound would typically involve geometry optimization and subsequent calculation of various molecular properties using DFT. A common and effective approach involves the use of Becke's three-parameter hybrid functional (B3LYP) with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions for heavier atoms and hydrogen, respectively. Solvent effects, which can be crucial for predicting behavior in biological systems, can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Key Computational Analyses

-

Geometry Optimization: To find the most stable 3D conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra (IR and Raman).

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic properties.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative stability.

-

Time-Dependent DFT (TD-DFT): To predict electronic absorption spectra (UV-Vis).

Theoretical Data Summary

The following tables present expected quantitative data for this compound based on typical values for similar molecular structures investigated with DFT.

Table 1: Calculated Geometrical Parameters (Optimized Structure)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N (oxime) | 1.29 - 1.31 | ||

| N-O (oxime) | 1.37 - 1.39 | ||

| C-N-O (oxime) | 110 - 113 | ||

| C=C (benzylidene) | 1.34 - 1.36 | ||

| C-C=N | 115 - 120 | ||

| C-N (quat. N) | 1.47 - 1.49 | ||

| C-C (bridgehead) | 1.53 - 1.55 | ||

| C-C-C (in ring) | 108 - 112 | ||

| C-C-N-C (quat. N) | 175 - 180 | ||

| C=N-O-H | 0 or 180 (syn/anti) |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential | 6.0 to 6.5 |

| Electron Affinity | 1.5 to 2.0 |

| Global Hardness | 2.0 to 2.5 |

| Electronegativity | 3.7 to 4.2 |

| Electrophilicity Index | 2.5 to 3.5 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2950 |

| C=N (oxime) | Stretching | 1620 - 1680 |

| C=C (alkene/aromatic) | Stretching | 1580 - 1640 |

| N-O (oxime) | Stretching | 930 - 960 |

Experimental Protocols

Synthesis of 2-Benzylidenequinuclidin-3-one

A common route to 2-benzylidenequinuclidin-3-one involves the Claisen-Schmidt condensation of quinuclidin-3-one with benzaldehyde.

-

Materials: Quinuclidin-3-one hydrochloride, benzaldehyde, sodium hydroxide, ethanol, water, diethyl ether.

-

Procedure:

-

Quinuclidin-3-one hydrochloride is neutralized with an aqueous solution of sodium hydroxide.

-

The free base is extracted with an organic solvent like diethyl ether and the solvent is evaporated.

-

The resulting quinuclidin-3-one is dissolved in ethanol.

-

An equimolar amount of benzaldehyde is added to the solution.

-

A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Oximation of 2-Benzylidenequinuclidin-3-one

The ketone can be converted to the corresponding oxime by reaction with hydroxylamine.

-

Materials: 2-Benzylidenequinuclidin-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

2-Benzylidenequinuclidin-3-one is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added to the solution.

-

The mixture is heated under reflux for several hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is partially evaporated, and the mixture is cooled.

-

The precipitated oxime is filtered, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film. The NIST WebBook provides a reference IR spectrum for 2-benzylidene-3-quinuclidinone.[5]

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with an electrospray ionization (ESI) source.

Visualizations

Caption: Computational workflow for theoretical analysis.

Caption: Synthetic pathway for the target compound.

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug development:

-

AChE Reactivators: The quinuclidine core can mimic the binding of acetylcholine in the active site of AChE, while the oxime group can act as a potent nucleophile to reactivate organophosphate-inhibited enzymes.[1] Molecular docking studies could be employed to predict the binding affinity and orientation of this molecule within the AChE active site.

-

Kinase Inhibitors: Oximes have been identified as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.[2] The benzylidene moiety provides a scaffold that can be further functionalized to enhance selectivity and potency.

-

Antimicrobial Agents: The combination of the quinuclidine ring and the benzylidene group may exhibit antimicrobial activity.[6] Computational studies can help in understanding the potential interactions with microbial enzymes or cell membranes.

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By leveraging established computational methodologies and synthetic protocols for related compounds, researchers can efficiently explore the properties and potential applications of this molecule. The integration of theoretical calculations with experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents based on the quinuclidinone oxime scaffold.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Quinuclidinone, 2-benzylidene- [webbook.nist.gov]

- 6. tandfonline.com [tandfonline.com]

The Genesis and Evolution of Quinuclidinone Oximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidinone framework, a rigid bicyclic amine, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an oxime functional group to this structure gives rise to quinuclidinone oximes, a class of molecules that has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of quinuclidinone oximes, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation. The information is presented to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Discovery and Historical Perspective

The journey of quinuclidinone oximes is intrinsically linked to the development of quinuclidine chemistry. The quinuclidine ring system itself is found in natural products like the Cinchona alkaloids (e.g., quinine), which have been used for centuries for their medicinal properties. Synthetic exploration of the quinuclidine scaffold began in the mid-20th century, with significant contributions to the synthesis of the precursor, 3-quinuclidinone, being a key enabler for further derivatization.

While a singular "discovery" of quinuclidinone oximes is not documented, their emergence can be traced to the broader scientific interest in oximes as nucleophilic agents and their potential therapeutic applications. Oximes, in general, were recognized for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds, a critical function in the development of antidotes for nerve agent and pesticide poisoning. This, coupled with the established biological relevance of the quinuclidine core, naturally led to the synthesis and investigation of quinuclidinone oximes.

Early studies focused on the synthesis of 3-quinuclidinone hydrochloride, a stable salt of the ketone precursor. The classical approach to this synthesis involves a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[1][2] Once 3-quinuclidinone is obtained, the formation of the oxime is a straightforward condensation reaction with hydroxylamine.

The subsequent exploration of quinuclidinone oximes has expanded beyond their role as AChE reactivators to include investigations into their activity as muscarinic receptor agonists, antimicrobial agents, and even potential anticancer therapeutics.[3][4] This evolution reflects a growing appreciation for the versatility of the quinuclidinone oxime scaffold in interacting with various biological targets.

Synthesis of Quinuclidinone Oximes

The synthesis of quinuclidinone oximes primarily involves two key stages: the preparation of the 3-quinuclidinone core and the subsequent formation of the oxime.

Synthesis of 3-Quinuclidinone

A common and historically significant method for the synthesis of 3-quinuclidinone is the Dieckmann condensation. The general workflow is depicted below:

Caption: General workflow for the synthesis of 3-quinuclidinone.

Formation of 3-Quinuclidinone Oxime

The conversion of 3-quinuclidinone to its corresponding oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Caption: Formation of 3-quinuclidinone oxime from 3-quinuclidinone.

Biological Activities and Signaling Pathways

Quinuclidinone oximes have demonstrated a range of biological activities, primarily centered around their interaction with the cholinergic nervous system.

Acetylcholinesterase Reactivation

A key application of quinuclidinone oximes is in the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime moiety acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate and displacing the enzyme, thereby restoring its function.

Caption: Mechanism of acetylcholinesterase reactivation by quinuclidinone oximes.

Muscarinic M1 Receptor Agonism

Certain quinuclidinone oxime derivatives have been shown to act as agonists at muscarinic M1 receptors.[5] These G-protein coupled receptors are involved in various cognitive functions. Agonism at these receptors can trigger a signaling cascade, as illustrated below.

Caption: Signaling pathway of muscarinic M1 receptor agonism.[3][6]

Quantitative Data Summary

The biological activity of quinuclidinone oximes has been quantified in various studies. The following tables summarize some of the key findings.

Table 1: Antimicrobial Activity of N-Alkyl Quinuclidinium Oximes [4]

| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| 1 | C8H17 | 128 | 256 | 256 |

| 2 | C10H21 | 64 | 128 | 128 |

| 3 | C12H25 | 32 | 64 | 64 |

| 4 | C14H29 | 16 | 32 | 32 |

| 5 | C16H33 | 8 | 16 | 16 |

| 6 | Benzyl | 4 | 8 | 4 |

| 7 | p-Cl-Benzyl | 2 | 4 | 2 |

| 8 | m-Br-Benzyl | 2 | 4 | 2 |

| 9 | p-F-Benzyl | 4 | 8 | 4 |

| 10 | p-NO2-Benzyl | 1 | 2 | 1 |

Table 2: Anticancer Activity of Substituted Quinuclidinone Derivatives [7]

| Compound | R Group | IC50 (µM) on A549 Cells | IC50 (µM) on L132 Cells |

| 4a | -NH-C6H5 | 45.2 | 50.1 |

| 4b | -NH-C6H4-Cl | 28.9 | 32.5 |

| 4c | -NH-C6H4-F | 15.6 | 18.2 |

| 5a | -O-CH3 | >100 | >100 |

| 5b | -O-C2H5 | 85.3 | 92.1 |

| 5c | -O-CH(CH3)2 | 22.4 | 25.8 |

| 5e | -O-CH2-C6H5 | 35.7 | 40.3 |

Table 3: Anticholinesterase Activity of Quinuclidine-Based Derivatives

| Compound | Structure | Ki (µM) for AChE | Ki (µM) for BChE |

| QNOH | Quinuclidine-3-oxime | 156.2 | 120.5 |

| 1 | N-C8-QOH | 80.3 | 45.6 |

| 7 | (C10)bis(QOH) | 0.26 | 1.6 |

| 8 | N-C8-QNOH | 95.7 | 55.2 |

| 14 | (C10)bis(QNOH) | 0.35 | 1.8 |

Note: QOH = Quinuclidin-3-ol, QNOH = Quinuclidine-3-oxime

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of quinuclidinone oximes.

General Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is adapted from established literature procedures.[1][8]

Materials:

-

1-Carbethoxymethyl-4-carbethoxypiperidine

-

Potassium metal

-

Absolute toluene

-

10N Hydrochloric acid

-

Activated charcoal

-

Isopropyl alcohol

-

Acetone

Procedure:

-

In a three-necked flask equipped with a stirrer, addition funnel, and condenser under a nitrogen atmosphere, add absolute toluene and potassium metal.

-

Heat the mixture to reflux to disperse the potassium.

-

Cool the mixture and add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and carefully decompose the unreacted potassium with isopropyl alcohol, followed by the addition of 10N hydrochloric acid.

-

Separate the aqueous phase and extract the toluene layer with 10N hydrochloric acid.

-

Combine the aqueous extracts and heat under reflux for an extended period to effect decarboxylation.

-

Treat the hot solution with activated charcoal, filter, and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a minimum amount of hot water and add boiling isopropyl alcohol until crystallization begins.

-

Cool the mixture, and collect the crystalline 3-quinuclidinone hydrochloride by filtration.

-

Wash the product with acetone and dry.

Synthesis of 3-Quinuclidinone Oxime

Materials:

-

3-Quinuclidinone hydrochloride

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Water

-

Ethanol

Procedure:

-

Dissolve 3-quinuclidinone hydrochloride in water.

-

Add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free base.

-

Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane) and dry the organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 3-quinuclidinone.

-

Dissolve the 3-quinuclidinone in ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate or pyridine) to the solution.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-quinuclidinone oxime.

Acetylcholinesterase Reactivation Assay

This protocol is a generalized procedure based on the Ellman method.

Materials:

-

Human acetylcholinesterase (AChE)

-

Organophosphorus inhibitor (e.g., paraoxon)

-

Quinuclidinone oxime test compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Inhibition of AChE: Incubate a solution of AChE with the organophosphorus inhibitor in phosphate buffer to achieve >95% inhibition.

-

Removal of excess inhibitor: Pass the inhibited enzyme solution through a gel filtration column (e.g., Sephadex G-25) to remove any unbound inhibitor.

-

Reactivation: In a 96-well plate, add the inhibited AChE solution to wells containing various concentrations of the quinuclidinone oxime test compound dissolved in phosphate buffer. Include a control with no reactivator.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time period (e.g., 30 minutes).

-

Measurement of AChE activity: To each well, add a solution of DTNB and ATCI in phosphate buffer.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of reactivation for each concentration of the test compound relative to the activity of the uninhibited enzyme. Determine the reactivation rate constant (k_r) and the dissociation constant (K_D).

Conclusion